4-Amino-2-methylbenzyl bromide
Overview
Description
“4-Amino-2-methylbenzyl bromide” is a chemical compound used in scientific research. It has a unique structure and versatile properties, making it valuable for various applications, including organic synthesis and pharmaceutical development. Its molecular formula is C8H10BrN .
Synthesis Analysis
The synthesis of compounds like “4-Amino-2-methylbenzyl bromide” often involves reactions with amines and alcohols . For instance, a highly active Mn (I) pincer catalyst can enable an atom-economic and highly efficient N-alkylation of amines with alcohols . Also, commercially available [ (PPh 3) 2 NiCl 2] is an efficient catalyst for the mono- N -alkylation of (hetero)aromatic amines, employing alcohols to deliver diverse secondary amines .Chemical Reactions Analysis
“4-Amino-2-methylbenzyl bromide” can participate in various chemical reactions. For instance, it can undergo reactions with aromatic amines by primary alcohols into mono- N -alkylated amines . It can also react with boronic acids with cyanamidyl/arylcyanamidyl radicals to provide primary aryl-, heteroaryl-, and alkyl amines .Scientific Research Applications
Advanced Oxidation Processes
One area of relevance is the study of advanced oxidation processes (AOPs) and their applications in degrading persistent organic pollutants from aqueous media. Although the specific degradation of 4-Amino-2-methylbenzyl bromide was not detailed, the methodologies used in these processes can be applicable to a wide range of similar compounds. The research focuses on the pathways, by-products, and biotoxicity of these degradation processes, emphasizing the importance of understanding chemical behavior in environmental contexts (Qutob et al., 2022).
Synthesis and Application in Medicinal Chemistry
Another study outlines the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound with applications in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This research highlights the challenges and innovations in synthetic chemistry, particularly in developing more efficient and environmentally friendly synthesis routes for complex molecules. Such methodologies could be relevant to the synthesis and application of 4-Amino-2-methylbenzyl bromide in medicinal chemistry (Qiu et al., 2009).
Environmental Impact and Monitoring
Studies on novel brominated flame retardants discuss their occurrence in indoor air, dust, consumer goods, and food, along with their environmental fate and toxicity. This research is pertinent to understanding the environmental impact of brominated compounds, including potentially 4-Amino-2-methylbenzyl bromide, and underscores the necessity for continuous monitoring and evaluation of these substances in our surroundings (Zuiderveen et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMQMQBKZBNYCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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